(R)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460480
InChI: InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15+/m1/s1
SMILES: CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13460480

Molecular Formula: C18H33N3O3

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C18H33N3O3
Molecular Weight 339.5 g/mol
IUPAC Name tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15+/m1/s1
Standard InChI Key HMZAZXPRNQMFLV-CABCVRRESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N
SMILES CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 3-position with a cyclopropylamino group and a tert-butyl carbamate moiety. Its stereochemistry is defined by the (R)-configuration at the piperidine C3 and the (S)-configuration at the α-carbon of the 2-amino-3-methylbutyryl side chain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₃N₃O₃
Molecular Weight339.5 g/mol
IUPAC Nametert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate
Canonical SMILESCC(C)C@@HN
XLogP3-AA2.2
Topological Polar Surface75.9 Ų

The tert-butyl ester enhances solubility in organic solvents, while the cyclopropyl group introduces conformational rigidity, potentially influencing binding to biological targets.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step strategies emphasizing stereochemical control:

  • Piperidine Functionalization: The piperidine core is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions.

  • Cyclopropane Coupling: A Mitsunobu reaction or reductive amination links the cyclopropylamine to the piperidine C3 position, with sodium triacetoxyborohydride often employed for imine reduction.

  • Acylation: The (S)-2-amino-3-methylbutyryl side chain is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂, 0°C→RT85–92%
Cyclopropane CouplingCyclopropylamine, NaBH(OAc)₃, DCE70–78%
Final PurificationHPLC (C18 column, MeCN/H₂O)>95%

Characterization relies on ¹H/¹³C NMR and HRMS, with the Boc group’s tert-butyl protons appearing as a singlet at δ 1.43 ppm . Chiral HPLC confirms enantiomeric excess (>99% ee).

Applications in Medicinal Chemistry

Intermediate for Opioid Analogs

The compound serves as a precursor to fentanyl analogs, where the piperidine core is critical for μ-opioid receptor binding. Modifications to the tert-butyl ester (e.g., hydrolysis to carboxylic acid) enable further functionalization .

Targeted Drug Delivery

The Boc group’s labile nature allows controlled deprotection, making the compound a candidate for prodrug strategies .

HazardPrecautionary MeasuresSource
Skin Irritation (Cat. 2)Use nitrile gloves, fume hood
Aquatic Toxicity (Cat. 1)Avoid environmental release

While specific toxicity data are unavailable, structurally related piperidines require handling under inert atmospheres due to air-sensitive functional groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator